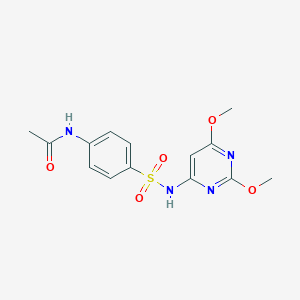

Sulfadimethoxine N4-Acetate

Description

Significance of Drug Metabolite Characterization in Pharmaceutical Sciences

The characterization of drug metabolites is a fundamental aspect of pharmaceutical research and development. When a drug is administered, it undergoes a series of biochemical transformations in the body, a process known as metabolism. These transformations result in the formation of various metabolites, each with its own unique chemical structure and pharmacological profile. The identification and analysis of these metabolites are crucial for several reasons.

Secondly, the rate and pathway of metabolism can vary significantly between individuals due to genetic factors, age, disease states, and co-administration of other drugs. Studying metabolites helps to elucidate these inter-individual differences, paving the way for personalized medicine.

Finally, regulatory agencies worldwide require thorough characterization of all major metabolites of a new drug candidate as part of the safety and efficacy evaluation process before it can be approved for clinical use.

Overview of Sulfonamide Drug Metabolism as a Research Domain

Sulfonamides are a class of synthetic antimicrobial agents that function by inhibiting the synthesis of folic acid in bacteria. The metabolism of sulfonamides in the body is diverse and primarily occurs in the liver. The main metabolic pathways include N-acetylation, N-glucuronidation, and hydroxylation.

N-acetylation, particularly at the N4-position of the sulfonamide molecule, is a common and significant metabolic route. This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme system, which exhibits genetic polymorphism in humans and other species. This genetic variation leads to different rates of acetylation, categorizing individuals as "fast" or "slow" acetylators. This can have significant implications for the drug's efficacy and potential for adverse effects. For instance, slow acetylators may have higher circulating levels of the parent drug for longer periods.

The study of sulfonamide metabolism is an active area of research, as it provides valuable information on drug disposition, potential drug-drug interactions, and the toxicological implications of their metabolic products.

Identification of Sulfadimethoxine N4-Acetate as a Key Sulfadimethoxine Metabolite

This compound has been definitively identified as a major metabolite of sulfadimethoxine in numerous species. nih.gov The primary metabolic pathway leading to its formation is the acetylation of the N4-amino group of the sulfadimethoxine molecule.

The extent to which sulfadimethoxine is metabolized to its N4-acetate form varies considerably across different species. For example, in rabbits and guinea pigs, N4-acetylation is the predominant metabolic pathway. ncats.io In contrast, in humans and rhesus monkeys, N1-glucuronidation is the major route of metabolism, although N4-acetylation still occurs to a lesser extent. ncats.io In dogs, sulfadimethoxine is primarily excreted unchanged, as they have a limited capacity for acetylation. pharmaffiliates.comresearchgate.netr-biopharm.com In rats, both the unchanged drug and its N4-acetyl derivative are found in roughly equal amounts in the urine. ncats.io Studies in pigs have also demonstrated the formation of N4-acetylsulfonamides. scialert.net In various fish species, N4-acetylation has been shown to be a major metabolic pathway. nih.govmdpi.com

The characterization of this compound is crucial for understanding the complete pharmacokinetic profile of the parent drug, sulfadimethoxine. Research has focused on developing sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of sulfadimethoxine and its N4-acetylated metabolite in various biological matrices, including plasma, urine, and tissues. nih.govnih.govnih.gov This allows for detailed investigations into the absorption, distribution, metabolism, and excretion of both the parent drug and its key metabolite.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]acetamide | nih.gov |

| CAS Number | 555-25-9 | pharmaffiliates.comlgcstandards.com |

| Molecular Formula | C14H16N4O5S | nih.govfda.govscbt.com |

| Molecular Weight | 352.37 g/mol | nih.govfda.gov |

| Synonyms | N(4)-Acetylsulfadimethoxine, N4-AcSDM, Sulfadimethoxine EP Impurity B | pharmaffiliates.comnih.govlgcstandards.com |

| Chemical Structure |

Research Findings on the Metabolism of Sulfadimethoxine to this compound in Various Species

| Species | Primary Metabolic Pathway | Extent of N4-Acetylation | Research Findings | Source |

| Human | N1-glucuronidation | Minor | N1-glucuronide is the major metabolite in urine. | ncats.ionih.gov |

| Rhesus Monkey | N1-glucuronidation | Minor | N1-glucuronide is the major metabolite in urine. | ncats.io |

| Rabbit | N4-acetylation | Major | N4-acetylsulfadimethoxine is the main metabolite. | nih.govncats.ionih.gov |

| Guinea Pig | N4-acetylation | Major | N4-acetylsulfadimethoxine is the main metabolite. | ncats.io |

| Dog | Excreted unchanged | Limited | Dogs do not significantly acetylate sulfadimethoxine. | pharmaffiliates.comresearchgate.netr-biopharm.com |

| Rat | Unchanged drug and N4-acetylation | Significant | Excreted as unchanged drug and N4-acetyl derivative in roughly equal amounts. | ncats.io |

| Cattle | N4-acetylation | Major | N4-acetylsulfadimethoxine is a major metabolite. | nih.gov |

| Pig | N4-acetylation | Significant | Formation of N4-acetylsulfonamide has been demonstrated. | scialert.net |

| Fish (various species) | N4-acetylation | Major | N4-acetylation is a major metabolic pathway. | nih.govmdpi.comresearchgate.net |

Propriétés

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOSEJTAADVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204077 | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-25-9 | |

| Record name | N4-Acetylsulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine N4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE N4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K98HZI4W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic Research Questions

Q. How can researchers accurately determine the aqueous solubility of Sulfadimethoxine N4-Acetate under physiological conditions?

- Methodological Answer : Solubility can be determined using equilibrium solubility studies at pH 7.4 and 25°C. Data from the Handbook of Aqueous Solubility Data reports a solubility of 1.900E-01 g/L (5.392E-04 M) at pH 7.4, measured via shake-flask methods . Researchers should replicate these conditions using buffered solutions (e.g., phosphate buffer) and validate results via HPLC-UV or LC-MS to confirm purity and concentration.

Q. What are the key physicochemical properties of this compound relevant to pharmacokinetic studies?

- Answer : Critical properties include molecular weight (352.37 g/mol), melting point (352.37°C), and logP (estimated from structural analogs). Solubility data at physiological pH (see Table 1) and stability in biological matrices (e.g., plasma) should be assessed via accelerated stability testing under varying temperatures (4°C, 25°C, 37°C) .

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility (g/L) | 0.190 | pH 7.4, 25°C | |

| Molecular Weight | 352.37 g/mol | - | |

| Melting Point | 352.37°C | - |

Q. Which analytical techniques are suitable for quantifying this compound and its metabolites in biological samples?

- Answer : Shielded column liquid chromatography (LC) with UV detection is validated for simultaneous quantification of Sulfadimethoxine and its N4-acetyl metabolites. Ethanol-acetic acid (97:3 v/v) extraction followed by LC separation at 270 nm provides sensitivity ≤0.1 µg/mL . For complex matrices, LC-MS/MS with isotopically labeled internal standards is recommended to minimize matrix effects .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in literature be resolved?

- Answer : Discrepancies often arise from variations in pH, temperature, or crystallization solvents. Researchers should:

Replicate experiments using standardized buffers (e.g., USP phosphate buffers).

Characterize polymorphs via X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Cross-validate results with orthogonal methods (e.g., gravimetric analysis vs. HPLC) .

Q. What experimental design optimizes the stability of this compound in long-term storage for in vitro studies?

- Answer : Conduct accelerated stability studies under ICH guidelines:

- Store aliquots at -20°C (lyophilized) or 4°C (solution) in amber vials to prevent photodegradation.

- Assess degradation products monthly via LC-MS. A 2015 study noted <5% degradation over 6 months at -20°C in inert atmospheres .

Q. How do researchers distinguish between N4-acetyl metabolites and parent compounds in pharmacokinetic assays?

- Answer : Use tandem mass spectrometry (MS/MS) with selective ion transitions. For example:

- Parent compound: m/z 353 → 108 (characteristic fragment).

- N4-acetyl metabolite: m/z 395 → 150.

- Validate specificity via spiked blank matrices and compare retention times with synthetic standards .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Nonlinear regression (e.g., Hill equation) models EC50/IC50 values. For non-normal distributions, use non-parametric tests (Mann-Whitney U). Ensure power analysis (α=0.05, β=0.2) to determine sample size adequacy. Replicate experiments ≥3 times to account for biological variability .

Research Communication & Synthesis

Q. How should researchers structure a manuscript to highlight the significance of this compound in antimicrobial resistance studies?

- Answer : Follow CONSORT guidelines for clarity:

- Abstract : State the hypothesis, methods (e.g., LC-MS quantification), key results (e.g., metabolite accumulation in liver), and implications for resistance mechanisms .

- Discussion : Contrast findings with prior studies on sulfonamide acetyltransferases, emphasizing novel insights (e.g., enzyme kinetics of acetylation) .

Q. What strategies ensure rigorous literature synthesis when reviewing this compound’s environmental persistence?

- Answer : Systematically categorize sources into conceptual buckets:

Degradation Pathways: Hydrolysis rates, photolysis data.

Ecotoxicity: LC50 values in aquatic models.

Analytical Challenges: Detection limits in environmental samples.

Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria and mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.